

Spectroscopic Data Comparison: 2-(2-Methylazetidin-2-yl)ethanol and Its Analogs

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Compound of Interest

Compound Name: 2-(2-Methylazetidin-2-yl)ethanol

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This guide provides a comparative analysis of the spectroscopic data for **2-(2-Methylazetidin-2-yl)ethanol** and its structural analogs. Due to the limited availability of experimental data for the primary compound, this comparison focuses on the spectroscopic characteristics of selected analogs to provide a predictive framework for its characterization. The presented data, a combination of experimental and predicted values, is intended to aid researchers in the identification and characterization of novel azetidine derivatives.

Spectroscopic Data Summary

The following tables summarize the available ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the selected analogs of **2-(2-Methylazetidin-2-yl)ethanol**.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
2-(2-Methylazetidin-2-yl)ethanol	No experimental data available.
N,N-diethyl-2-aminoethanol	3.646 (t), 3.24 (s, broad), 2.701 (t), 2.437 (s)[1]
2-(azetidin-1-yl)ethanol	Predicted: Azetidine ring protons: ~2.0-3.5 (m), -CH ₂ -CH ₂ -OH: ~2.7 (t), ~3.6 (t), -OH: variable
2-(1-Methylazetidin-3-yl)ethanol	Predicted: Azetidine ring protons: 2.5–3.5 (complex splitting), N-CH ₃ : 2.1–2.3 (s), -CH ₂ CH ₂ OH: 1.2–1.4, 3.6–3.8[2]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
2-(2-Methylazetidin-2-yl)ethanol	No experimental data available.
N,N-diethyl-2-aminoethanol	Predicted: ~58 (CH ₂ -O), ~52 (CH ₂ -N), ~47 (N-CH ₂), ~12 (CH ₃)
2-(azetidin-1-yl)ethanol	Predicted: ~60 (CH ₂ -O), ~58 (CH ₂ -N, ring), ~55 (CH ₂ -N, chain), ~18 (CH ₂ -ring)
2-(1-Methylazetidin-3-yl)ethanol	Predicted: Azetidine carbons: 45–60, Ethanol carbons: 20–25 (-CH ₂), 60–65 (-CH ₂ OH)[2]

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)
2-(2-Methylazetidin-2-yl)ethanol	No experimental data available.
N,N-diethyl-2-aminoethanol	Broad O-H stretch (~3300), C-H stretch (~2800-3000), C-N stretch (~1040-1220), C-O stretch (~1050)[3]
2-(azetidin-1-yl)ethanol	Predicted: Broad O-H stretch (~3300-3400), C-H stretch (~2850-2960), C-N stretch (~1100-1200), C-O stretch (~1050)
2-(1-Methylazetidin-3-yl)ethanol	No experimental data available.

Table 4: Mass Spectrometry (MS) Data

Compound	m/z Ratios of Key Fragments
2-(2-Methylazetidin-2-yl)ethanol	No experimental data available.
N,N-diethyl-2-aminoethanol	Molecular Ion (M ⁺): 117. Base Peak: 86 ([M-CH ₂ OH] ⁺). Other fragments: 72, 58, 44[4]
2-(azetidin-1-yl)ethanol	Predicted: [M+H] ⁺ : 102
2-(1-Methylazetidin-3-yl)ethanol	Predicted: [M+H] ⁺ : 116.10700, [M+Na] ⁺ : 138.08894[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

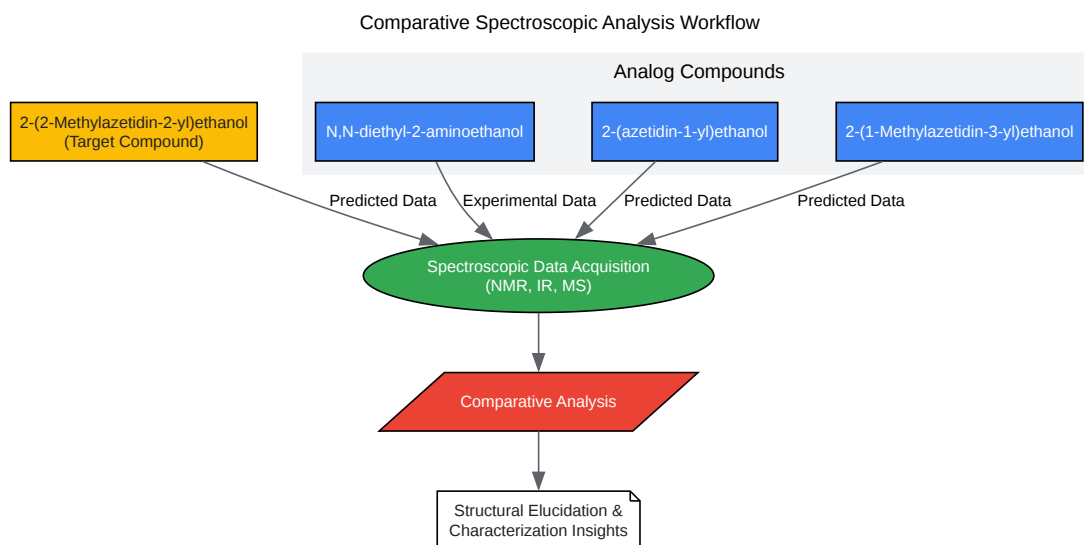
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC). For electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflows

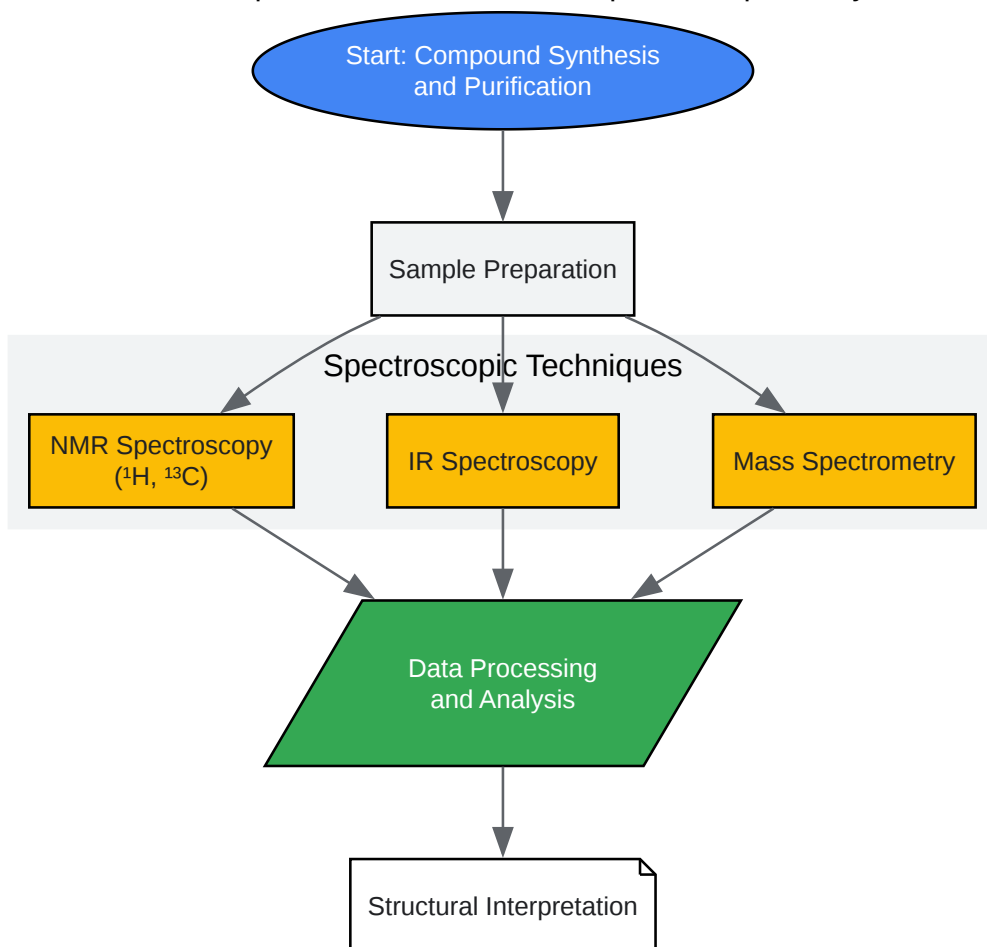
The following diagrams illustrate the logical flow of spectroscopic data comparison and the general experimental workflow.



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Caption: Comparative Spectroscopic Analysis Workflow.

General Experimental Workflow for Spectroscopic Analysis



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Caption: General Experimental Workflow.

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- To cite this document: BenchChem. [Spectroscopic Data Comparison: 2-(2-Methylazetidin-2-yl)ethanol and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2427712#spectroscopic-data-comparison-of-2-2-methylazetidin-2-yl-ethanol-with-analogs]

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